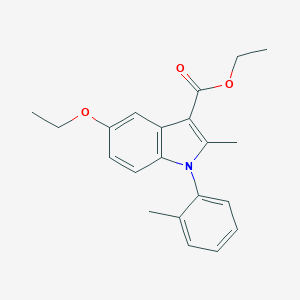![molecular formula C26H26ClF4N5O3 B376473 1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B376473.png)
1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for chemical research and potential pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
科学的研究の応用
1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: It may be used as a probe to study biological pathways and interactions due to its complex structure.
Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound’s unique properties could be harnessed in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
3-Chloro-4,5-dimethoxybenzoic acid: Shares some structural similarities but lacks the complex pyrazolo[1,5-a]pyrimidine core.
4-(4-Fluorophenyl)piperazine: Contains the piperazine moiety but is simpler in structure.
Trifluoromethyl-substituted pyrazoles: Similar in having the trifluoromethyl group but differ in the overall structure.
Uniqueness
1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE stands out due to its combination of multiple functional groups and a complex heterocyclic core
特性
分子式 |
C26H26ClF4N5O3 |
|---|---|
分子量 |
568g/mol |
IUPAC名 |
[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H26ClF4N5O3/c1-38-19-8-3-15(13-20(19)39-2)18-14-21(26(29,30)31)36-24(32-18)22(27)23(33-36)25(37)35-11-9-34(10-12-35)17-6-4-16(28)5-7-17/h3-8,13,18,21,32H,9-12,14H2,1-2H3 |
InChIキー |
DBIFJEZRRZWJNS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)Cl)N2)C(F)(F)F)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)Cl)N2)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-dimethoxyphenyl)-2-pentyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376390.png)
![2-[(3-chloroanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B376392.png)
![2-(4-fluorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclododeca[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376394.png)
![2-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B376396.png)
![N-[1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-yl]-2-methoxybenzamide](/img/structure/B376397.png)
![2-(1-naphthyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclododeca[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376398.png)
![1-[1-(4-bromophenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376399.png)
![1-[1-(3-bromophenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376401.png)

![Ethyl 2-(propanoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376411.png)
![Ethyl 2-(butanoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376412.png)
![Ethyl 2-(isobutyrylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376413.png)
![4-[(3-chloroanilino)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B376415.png)
![4-[(3-chloroanilino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B376416.png)
